molecular formula C13H23NO5 B597537 Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate CAS No. 1272756-00-9

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Cat. No. B597537
M. Wt: 273.329
InChI Key: JZPKVZMVVCCMSR-UHFFFAOYSA-N
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Description

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C13H23NO5 . It is used as a reactant for the synthesis of various compounds including GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, and α-Sulfonyl hydroxamic acid derivatives .


Molecular Structure Analysis

The molecular weight of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is 273.33 . The compound has a linear formula of C13H23NO5 .


Chemical Reactions Analysis

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is used as a reactant in the synthesis of various compounds. It is used in the synthesis of GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, and α-Sulfonyl hydroxamic acid derivatives .


Physical And Chemical Properties Analysis

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a colorless to orange liquid, or white to orange solid .

Scientific Research Applications

  • GABAA Receptor Agonists

    • Field : Neuroscience
    • Application : This compound is used as a reactant for the synthesis of GABAA receptor agonists .
  • Piperidine Derivatives

    • Field : Organic Chemistry
    • Application : It’s used in the synthesis of various piperidine derivatives .
    • Method : The synthesis involves intra- and intermolecular reactions .
  • Selective TACE Inhibitors

    • Field : Biochemistry
    • Application : This compound is used as a reactant for the synthesis of selective TACE inhibitors .
  • HDL-Elevating Agents

    • Field : Biochemistry
    • Application : It’s used as a reactant for the synthesis of HDL-elevating agents .
  • α-Sulfonyl Hydroxamic Acid Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant for the synthesis of α-Sulfonyl hydroxamic acid derivatives .
  • Iboga-Alkaloid Family

    • Field : Organic Chemistry
    • Application : It’s used as a reactant for the synthesis of chemicals in the Iboga-alkaloid family .
  • Peptide Synthesis

    • Field : Biochemistry
    • Application : This compound is used in peptide synthesis .
  • Biocatalytic Process

    • Field : Biotechnology
    • Application : It’s used in the development of a biocatalytic process .
    • Method : In a 5-g scale-up reaction, the conversion reached 99.8% in 24 h .
    • Results : The yield was 97.6% with 93% chemical purity .
  • Laboratory Chemicals

    • Field : Chemistry
    • Application : This compound is used as a laboratory chemical and for the manufacture of other chemical compounds .
  • Chemical Safety

    • Field : Safety and Health
    • Application : It’s used in safety data sheets for hazard identification and first aid measures .
    • Method : The safety data sheet provides information on handling, storage, and personal protective equipment .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKVZMVVCCMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857251
Record name 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

CAS RN

1272756-00-9
Record name 1,3-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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